molecular formula C25H25BrN2O B5696402 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B5696402
M. Wt: 449.4 g/mol
InChI Key: RDHGOFRAVVGTGW-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromine atom, a cyclohexenyl ethyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution with Cyclohexenyl Ethyl Group: The cyclohexenyl ethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexene and an appropriate alkylating agent.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide
  • 6-fluoro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide
  • 6-iodo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide

Uniqueness

The uniqueness of 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN2O/c1-17-6-5-9-19(14-17)24-16-22(21-15-20(26)10-11-23(21)28-24)25(29)27-13-12-18-7-3-2-4-8-18/h5-7,9-11,14-16H,2-4,8,12-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHGOFRAVVGTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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